

Application Notes and Protocols: Synthesis of Leflunomide from 5-Methylisoxazole-4-carboxylic Acid

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Compound of Interest

Compound Name: **5-Methylisoxazole**

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Abstract

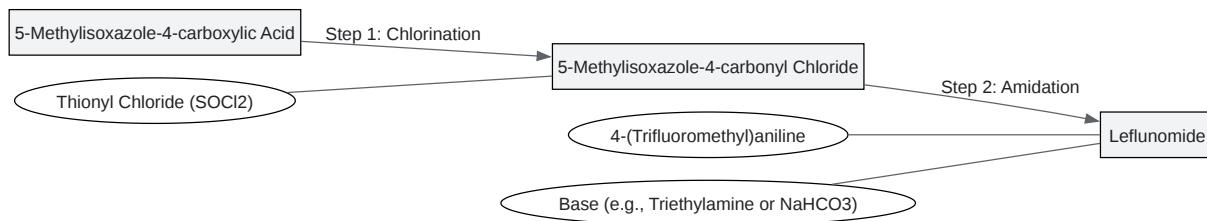
This document provides a detailed, step-by-step protocol for the synthesis of Leflunomide, an immunomodulatory drug, starting from **5-methylisoxazole-4-carboxylic acid**. The synthesis is a two-step process involving the formation of an acid chloride intermediate followed by amidation. This protocol is intended for use by qualified researchers and chemists in a laboratory setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

Leflunomide is a pyrimidine synthesis inhibitor used in the treatment of rheumatoid arthritis.^[1] ^[2] The synthesis described herein is a common and efficient method starting from the readily available **5-methylisoxazole-4-carboxylic acid**.^[3] The process involves two key transformations: the conversion of the carboxylic acid to **5-methylisoxazole-4-carbonyl chloride**, and the subsequent reaction of this intermediate with 4-(trifluoromethyl)aniline to yield Leflunomide.^[4]^[5]^[6]

Synthesis Pathway

The overall synthesis pathway is illustrated below:



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Caption: Overall two-step synthesis of Leflunomide.

Experimental Protocols

Step 1: Synthesis of 5-Methylisoxazole-4-carbonyl Chloride

This step involves the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride.

Materials:

- **5-methylisoxazole-4-carboxylic acid**
- Thionyl chloride (SOCl₂)
- Toluene (anhydrous)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Round-bottom flask
- Reflux condenser with a drying tube
- Magnetic stirrer and heating mantle

- Rotary evaporator

Procedure:

- To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **5-methylisoxazole-4-carboxylic acid**.
- Add anhydrous toluene to the flask.
- Slowly add thionyl chloride to the suspension at room temperature. A catalytic amount of DMF can also be added.^[7]
- Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 5-10 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).^[7]
- After completion, cool the reaction mixture to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude **5-methylisoxazole-4-carbonyl chloride** is typically used in the next step without further purification.^{[5][6]}

Step 2: Synthesis of Leflunomide (N-(4-Trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide)

This step involves the reaction of the acid chloride intermediate with 4-(trifluoromethyl)aniline in the presence of a base.

Materials:

- **5-Methylisoxazole-4-carbonyl chloride** (from Step 1)
- 4-(Trifluoromethyl)aniline
- Triethylamine or Sodium Bicarbonate (NaHCO₃)
- Toluene or Ethyl Acetate (anhydrous)

- Hydrochloric acid (HCl), 6N solution
- Water
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper

Procedure:

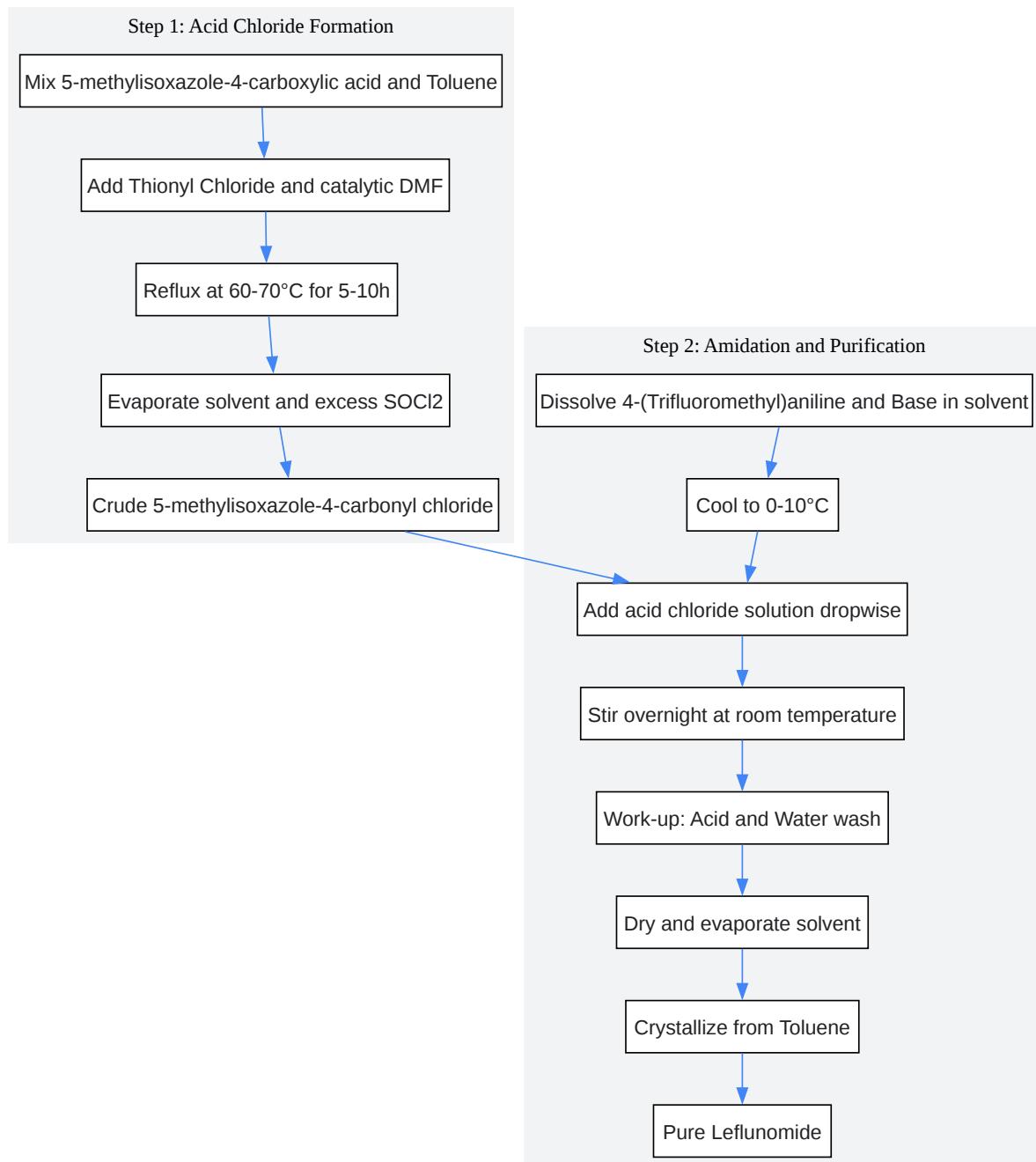
- Dissolve 4-(trifluoromethyl)aniline and a base (e.g., triethylamine or a solution of sodium bicarbonate) in a suitable anhydrous solvent (e.g., toluene or a mixture of toluene and water) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-10 °C). [4][7]
- Dissolve the crude **5-methylisoxazole-4-carbonyl chloride** from Step 1 in the same anhydrous solvent.
- Slowly add the solution of **5-methylisoxazole-4-carbonyl chloride** to the cooled solution of 4-(trifluoromethyl)aniline and base dropwise, maintaining the temperature between 0 °C and 10 °C.[7]
- After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[4]
- If a precipitate forms, filter the solid and wash it with the solvent.
- Wash the organic phase sequentially with 6N HCl solution and then with water until the aqueous layer is neutral.[4]

- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Leflunomide as a solid.[4]
- The crude product can be further purified by crystallization from a suitable solvent such as toluene to obtain a white crystalline solid.[4]

Data Presentation

Parameter	Step 1: Chlorination	Step 2: Amidation	Overall
Reactants	5-methylisoxazole-4-carboxylic acid, Thionyl chloride	5-methylisoxazole-4-carbonyl chloride, 4-(Trifluoromethyl)aniline	
Solvent	Toluene	Toluene / Water	
Base	-	Triethylamine or Sodium Bicarbonate	
Temperature	60-70 °C	0-10 °C initially, then room temperature	
Reaction Time	5-10 hours	Overnight	
Yield	Intermediate used directly	52-88% (from the acid)[4][5]	
Purity (HPLC)	-	>99% after crystallization[4]	

Experimental Workflow

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Caption: Detailed workflow for the synthesis of Leflunomide.

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